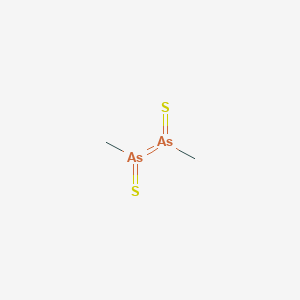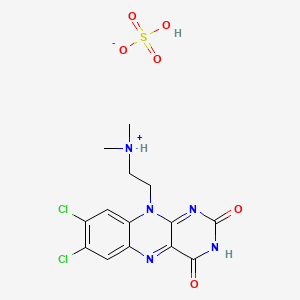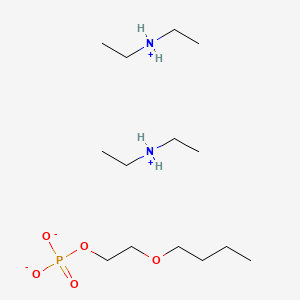
2-Butoxyethyl phosphate;diethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl phosphate;diethylazanium: is an organophosphate compound primarily used as a flame retardant and plasticizer. It is known for its ability to enhance the flame retardancy and flexibility of polymers. This compound is commonly found in various household products such as plastics, floor polish, varnish, textiles, furniture, and electronic equipment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl phosphate is synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of 2-butoxyethyl phosphate involves large-scale reactions in reactors where 2-butoxyethanol and phosphorus oxychloride are combined. The reaction is carefully monitored to ensure the correct stoichiometry and reaction conditions are maintained. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals in the atmosphere, leading to the formation of degradation products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the butoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals in the atmosphere.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Various degradation products depending on the specific conditions.
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Substitution: New organophosphate compounds with different functional groups.
Applications De Recherche Scientifique
2-Butoxyethyl phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-butoxyethyl phosphate involves its interaction with cellular components, leading to oxidative stress, apoptosis, and cell cycle arrest. It induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress triggers apoptosis through the activation of mitochondrial and p53-mediated pathways. Additionally, it causes cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinase inhibitors .
Comparaison Avec Des Composés Similaires
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-ethylhexyl) phosphate (TEHP)
- Triphenyl phosphate (TPP)
Comparison: 2-Butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Compared to other similar compounds, it offers a balance of flexibility and flame retardancy, making it suitable for a wide range of applications. For example, tris(2-chloroethyl) phosphate (TCEP) is primarily used as a flame retardant but lacks the plasticizing properties of 2-butoxyethyl phosphate. Similarly, triphenyl phosphate (TPP) is another flame retardant but is less effective as a plasticizer .
Propriétés
Numéro CAS |
64051-23-6 |
|---|---|
Formule moléculaire |
C14H37N2O5P |
Poids moléculaire |
344.43 g/mol |
Nom IUPAC |
2-butoxyethyl phosphate;diethylazanium |
InChI |
InChI=1S/C6H15O5P.2C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;2*1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);2*5H,3-4H2,1-2H3 |
Clé InChI |
TWNWJKJGZUUOKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(=O)([O-])[O-].CC[NH2+]CC.CC[NH2+]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


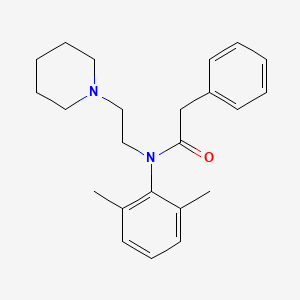
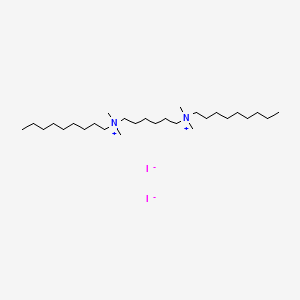
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
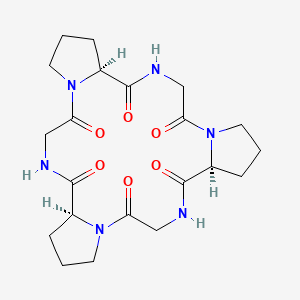
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
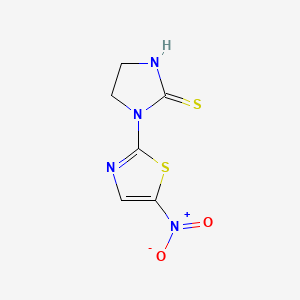
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

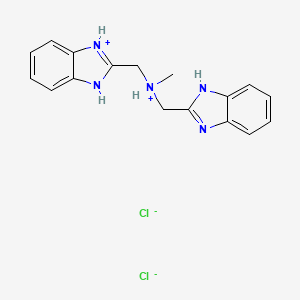
![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
